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Introduction
MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal

role in hepatic physiology and pathology. Accounting for approximately 70% of the total miRNA

population in adult hepatocytes, miR-122 is a central regulator of liver homeostasis, lipid and

iron metabolism, and the host-virus interactions underlying hepatitis C and B infections.[1][2][3]

[4] Furthermore, its dysregulation is strongly implicated in the pathogenesis of hepatocellular

carcinoma (HCC), making it a molecule of significant interest for diagnostic, prognostic, and

therapeutic development. This guide provides a comprehensive overview of the biogenesis and

multifaceted functions of miR-122, supported by quantitative data, detailed experimental

protocols, and pathway visualizations.

Biogenesis of miR-122
The biogenesis of miR-122 follows the canonical microRNA processing pathway, a multi-step

process that begins in the nucleus and culminates in the cytoplasm with the production of the

mature, functional miRNA.

Transcription: The journey of miR-122 begins with its transcription from a single genomic

locus on human chromosome 18.[1] This process is carried out by RNA polymerase II, which
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generates a long primary transcript known as pri-miR-122.[1] The pri-miR-122 transcript is

part of a non-coding RNA exon. The transcription of pri-miR-122 is subject to regulation, for

instance, it is controlled in a circadian manner in mice by the nuclear receptor REV-ERBα.

Nuclear Processing: Within the nucleus, the pri-miR-122 transcript, which can be several

kilobases long, is processed by the Microprocessor complex. This complex comprises the

RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8

(DGCR8). Drosha cleaves the pri-miR-122 to release a shorter, approximately 70-nucleotide

hairpin-shaped precursor molecule called pre-miR-122.

Nuclear Export: The newly synthesized pre-miR-122 is then actively transported out of the

nucleus into the cytoplasm. This translocation is mediated by the nuclear transport receptor

Exportin-5, in a process that is dependent on the GTP-binding nuclear protein Ran.

Cytoplasmic Processing: Once in the cytoplasm, the pre-miR-122 hairpin is recognized and

further processed by another RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the

pre-miR-122, yielding a short, double-stranded RNA duplex of about 22 nucleotides in

length.

RISC Loading and Mature miRNA Formation: This miRNA/miRNA* duplex is then loaded into

an Argonaute (Ago) protein, a key component of the RNA-induced silencing complex (RISC).

Typically, one strand of the duplex, the mature miR-122 (the guide strand), is preferentially

retained within the RISC, while the other strand (the passenger strand, or miR-122*) is

degraded. The mature miR-122, now part of the active RISC, is ready to bind to its target

messenger RNAs (mRNAs) and exert its regulatory functions.
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Caption: The canonical biogenesis pathway of miR-122.
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Functions of miR-122
miR-122 is a pleiotropic regulator involved in a wide array of hepatic functions. Its high level of

expression underscores its importance in maintaining liver-specific gene expression patterns

and cellular homeostasis.

Liver Homeostasis and Development
miR-122 is crucial for maintaining the differentiated state of hepatocytes.[4] Studies in mice

lacking the gene for miR-122a have shown that these animals are viable but develop

steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, highlighting the essential role

of miR-122 in liver health.[2][5]

Regulation of Lipid and Cholesterol Metabolism
One of the most well-characterized functions of miR-122 is its role in regulating lipid and

cholesterol metabolism.[6][7][8][9][10] Inhibition of miR-122 in mice leads to a significant

reduction in plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a decrease in

the rates of hepatic fatty-acid and cholesterol synthesis.[6] These effects are mediated through

the regulation of a network of genes involved in these pathways.

Parameter Effect of miR-122 Inhibition Reference

Plasma Cholesterol Decreased [6][7][8]

Hepatic Fatty-Acid Oxidation Increased [6]

Hepatic Fatty-Acid Synthesis Decreased [6]

Hepatic Cholesterol Synthesis Decreased [6]

Liver Steatosis (in diet-induced

obesity)
Improved [6]

Role in Viral Hepatitis
Hepatitis C Virus (HCV): Uniquely, miR-122 is a host factor that is essential for the replication

of the Hepatitis C virus.[1][11][12] Instead of repressing its target, miR-122 binds to two sites in

the 5' untranslated region (UTR) of the HCV genome, which surprisingly promotes viral
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replication.[1] The proposed mechanisms for this include stabilization of the viral RNA genome

and enhancement of its translation.[1][13][14] This critical dependence of HCV on miR-122 has

led to the development of anti-miR-122 oligonucleotides as a therapeutic strategy for HCV

infection.[7][12]

Hepatitis B Virus (HBV): In contrast to its role in HCV infection, miR-122 appears to have an

inhibitory effect on Hepatitis B virus replication.[15][16][17] Studies have shown that miR-122

expression is often downregulated in patients with chronic HBV infection.[18] HBV mRNAs may

act as a "sponge" to sequester and inhibit the function of miR-122.[17]

Virus Role of miR-122 Mechanism Reference

Hepatitis C Virus

(HCV)

Pro-viral (promotes

replication)

Binds to 5' UTR,

stabilizes viral RNA,

enhances translation

[1][11][12][13][14]

Hepatitis B Virus

(HBV)

Anti-viral (inhibits

replication)

Downregulated in

chronic infection; HBV

mRNA may sequester

miR-122

[15][16][17][18]

Role in Hepatocellular Carcinoma (HCC)
miR-122 generally functions as a tumor suppressor in the liver.[3] Its expression is frequently

and significantly reduced in hepatocellular carcinoma compared to healthy liver tissue, and

lower levels of miR-122 are correlated with a poorer prognosis.[3] Re-introduction of miR-122

into HCC cell lines has been shown to reduce their tumorigenic properties and sensitize them

to chemotherapeutic agents.[3] Several target genes of miR-122 that are involved in

tumorigenesis have been identified, including ADAM10, IGF1R, and cyclin G1.
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Experimental Workflows for miR-122 Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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